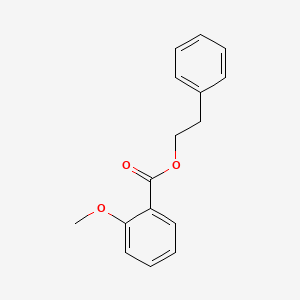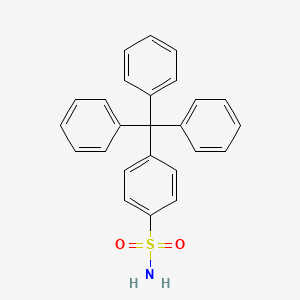![molecular formula C9H12AsNO6 B14722046 [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid CAS No. 6266-19-9](/img/structure/B14722046.png)
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid: is an organoarsenic compound that features both an arsonic acid group and an ethoxycarbonylamino group attached to a hydroxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxyphenyl derivative, which is then subjected to arsonation.
Arsonation: The hydroxyphenyl derivative is reacted with an arsenic-containing reagent, such as arsenic trioxide or arsenic acid, under controlled conditions to introduce the arsonic acid group.
Ethoxycarbonylation: The resulting arsonic acid derivative is then treated with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of arsenic compounds.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the arsonic acid group, potentially converting it to an arsine or other reduced forms.
Substitution: The ethoxycarbonylamino group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Arsines or other reduced arsenic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Antimicrobial Activity: Due to its arsenic content, the compound may exhibit antimicrobial properties, making it useful in the development of new antimicrobial agents.
Medicine
Drug Development: The compound’s unique structure can be explored for potential therapeutic applications, including anticancer and antiparasitic activities.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
作用机制
The mechanism by which [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes. The ethoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit interesting biological activities.
Aldehydes and Ketones: Compounds with carbonyl groups, such as aldehydes and ketones, can undergo similar types of reactions, including oxidation and reduction.
Uniqueness
Arsonic Acid Group: The presence of the arsonic acid group distinguishes [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid from other hydroxyphenyl derivatives, providing unique chemical reactivity and biological activity.
Ethoxycarbonylamino Group: This group enhances the compound’s solubility and potential for chemical modifications, making it versatile for various applications.
属性
CAS 编号 |
6266-19-9 |
|---|---|
分子式 |
C9H12AsNO6 |
分子量 |
305.12 g/mol |
IUPAC 名称 |
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO6/c1-2-17-9(13)11-6-3-4-7(8(12)5-6)10(14,15)16/h3-5,12H,2H2,1H3,(H,11,13)(H2,14,15,16) |
InChI 键 |
XCUQXNMWEGBMGA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


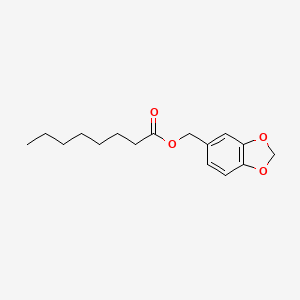
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)

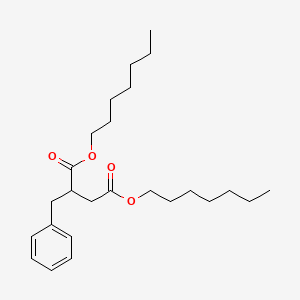

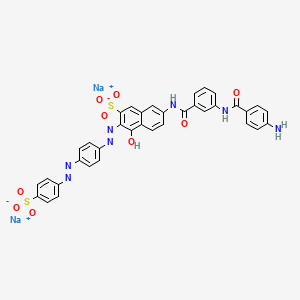
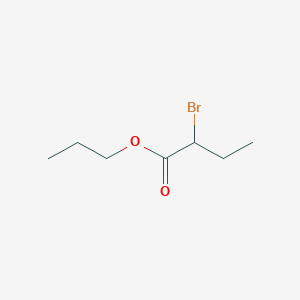


![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
